molecular formula C23H24N4O2 B264979 3-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]-4(3H)-quinazolinone

3-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]-4(3H)-quinazolinone

Cat. No. B264979
M. Wt: 388.5 g/mol
InChI Key: VCLIBHMIEXOEBE-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]-4(3H)-quinazolinone is a chemical compound with potential therapeutic properties. It belongs to the class of quinazolinone derivatives and has been studied extensively for its pharmacological activities.

Mechanism of Action

The exact mechanism of action of 3-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]-4(3H)-quinazolinone is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and alleviate pain. It has also been found to improve cognitive function and memory in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]-4(3H)-quinazolinone in lab experiments is its wide range of pharmacological activities. This makes it a useful tool for studying various diseases and their underlying mechanisms. However, one of the limitations of using the compound is its potential toxicity, which needs to be carefully monitored.

Future Directions

There are several future directions for the study of 3-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]-4(3H)-quinazolinone. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the identification of new therapeutic applications for the compound, particularly in the treatment of neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 3-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]-4(3H)-quinazolinone involves a multi-step process. One of the most commonly used methods involves the reaction of 4-(4-chlorobenzyl)piperazine with cinnamaldehyde in the presence of sodium methoxide to form 4-(4-(cinnamyl)piperazin-1-yl)benzaldehyde. This intermediate is then reacted with anthranilic acid in the presence of acetic anhydride to obtain the final product.

Scientific Research Applications

The compound has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and analgesic properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

3-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]quinazolin-4-one

InChI

InChI=1S/C23H24N4O2/c28-22(17-27-18-24-21-11-5-4-10-20(21)23(27)29)26-15-13-25(14-16-26)12-6-9-19-7-2-1-3-8-19/h1-11,18H,12-17H2/b9-6+

InChI Key

VCLIBHMIEXOEBE-RMKNXTFCSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CN3C=NC4=CC=CC=C4C3=O

SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CN3C=NC4=CC=CC=C4C3=O

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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